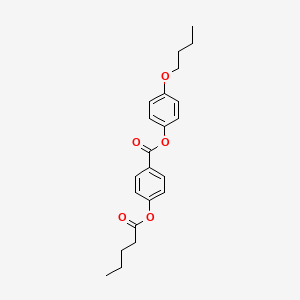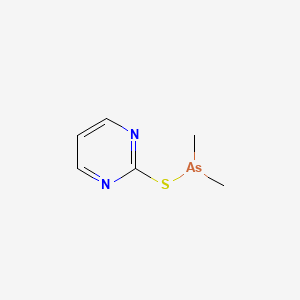
Arsinothious acid, dimethyl-, 2-pyrimidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsinothious acid, dimethyl-, 2-pyrimidinyl ester is a chemical compound with the molecular formula C6H9AsN2S. It contains a pyrimidine ring, which is an aromatic heterocyclic compound with nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of Arsinothious acid, dimethyl-, 2-pyrimidinyl ester involves several steps. One common method includes the reaction of dimethylarsinic acid with 2-chloropyrimidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired ester .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Arsinothious acid, dimethyl-, 2-pyrimidinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring allows for substitution reactions, where functional groups can be introduced at specific positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Arsinothious acid, dimethyl-, 2-pyrimidinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrimidine derivatives.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Arsinothious acid, dimethyl-, 2-pyrimidinyl ester involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Arsinothious acid, dimethyl-, 2-pyrimidinyl ester can be compared with other pyrimidine derivatives, such as:
2-Chloropyrimidine: A precursor in the synthesis of the ester, known for its reactivity and use in organic synthesis.
Dimethylarsinic acid: Another precursor, used in various chemical reactions involving arsenic compounds.
Pyrimidine: The parent compound, widely studied for its role in nucleic acids and other biological molecules.
The uniqueness of this compound lies in its combination of arsenic and pyrimidine, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51677-99-7 |
|---|---|
Molecular Formula |
C6H9AsN2S |
Molecular Weight |
216.14 g/mol |
IUPAC Name |
dimethyl(pyrimidin-2-ylsulfanyl)arsane |
InChI |
InChI=1S/C6H9AsN2S/c1-7(2)10-6-8-4-3-5-9-6/h3-5H,1-2H3 |
InChI Key |
BESMOSULUPRXAC-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)SC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
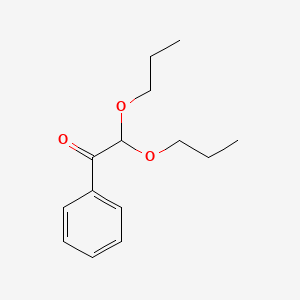
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
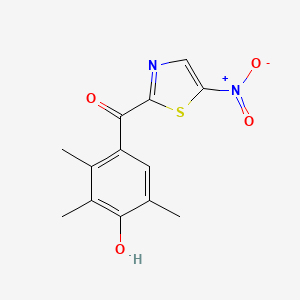
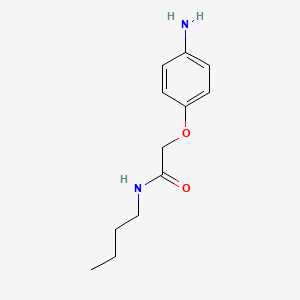
-lambda~5~-phosphane](/img/structure/B14647497.png)
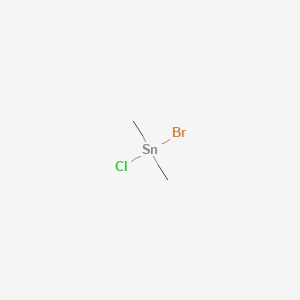
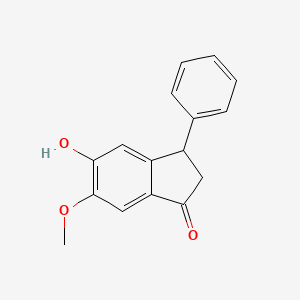
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
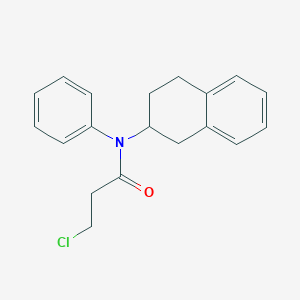
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
